5-(3-Furanyl)-1H-imidazole
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Overview
Description
5-(3-Furanyl)-1H-imidazole is an organic compound that features a furan ring attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Furanyl)-1H-imidazole typically involves the reaction of furan derivatives with imidazole precursors. One common method includes the use of furan-3-carboxylic acid as a starting material, which undergoes a series of reactions including lithiation, functionalization, and cross-coupling to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Furanyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
5-(3-Furanyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(3-Furanyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Bromofuran: A furan derivative used in the synthesis of various pharmaceuticals.
Furanylfentanyl: An analog of fentanyl with potent analgesic properties.
Furanyl-derived sulfonamides: Compounds with significant antibacterial and antifungal activities.
Uniqueness: 5-(3-Furanyl)-1H-imidazole is unique due to its dual-ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6N2O |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5-(furan-3-yl)-1H-imidazole |
InChI |
InChI=1S/C7H6N2O/c1-2-10-4-6(1)7-3-8-5-9-7/h1-5H,(H,8,9) |
InChI Key |
MMNHSBAGSPSBJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=CN=CN2 |
Origin of Product |
United States |
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